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Compound of Interest

Compound Name: Methyl 5-amino-4-bromopicolinate

Cat. No.: B1454768 Get Quote

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal

chemistry and drug development, the strategic use of highly functionalized heterocyclic building

blocks is paramount. Among these, Methyl 5-amino-4-bromopicolinate has emerged as a

versatile and valuable intermediate. Its unique arrangement of a nucleophilic amino group, a

synthetically tractable bromine atom, and an ester functionality on a pyridine scaffold provides

a rich platform for molecular diversification. This guide offers an in-depth exploration of the

synthesis, reactivity, and key applications of Methyl 5-amino-4-bromopicolinate, providing

researchers, scientists, and drug development professionals with detailed protocols and field-

proven insights.

Core Molecular Data
Methyl 5-amino-4-bromopicolinate is a pyridine derivative with the following key identifiers:

Property Value

IUPAC Name methyl 5-amino-4-bromopyridine-2-carboxylate

CAS Number 870100-07-5

Molecular Formula C₇H₇BrN₂O₂

Molecular Weight 231.05 g/mol
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The strategic positioning of the amino and bromo substituents on the pyridine ring dictates its

reactivity, making it a prime substrate for a variety of cross-coupling reactions.

Synthesis of Methyl 5-amino-4-bromopicolinate: A
Step-by-Step Protocol
The most common and efficient method for the synthesis of Methyl 5-amino-4-
bromopicolinate is through the regioselective bromination of its precursor, Methyl 5-

aminopicolinate. The electron-donating amino group activates the pyridine ring towards

electrophilic substitution, directing the incoming bromine to the ortho position.

Methyl 5-aminopicolinate

Methyl 5-amino-4-bromopicolinate

  N-Bromosuccinimide (NBS)
  Acetonitrile (ACN)
  Room Temperature

Click to download full resolution via product page

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from established procedures for the bromination of similar activated

pyridine systems.

Materials and Reagents:

Methyl 5-aminopicolinate

N-Bromosuccinimide (NBS)

Acetonitrile (ACN)

Saturated aqueous sodium bicarbonate solution
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Brine

Anhydrous sodium sulfate

Ethyl acetate

Hexanes

Procedure:

To a solution of Methyl 5-aminopicolinate (1.0 eq) in acetonitrile, add N-Bromosuccinimide

(1.05 eq) portion-wise at room temperature.

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of

ethyl acetate in hexanes) to yield Methyl 5-amino-4-bromopicolinate.

Key Synthetic Applications: Palladium-Catalyzed
Cross-Coupling Reactions
The true synthetic utility of Methyl 5-amino-4-bromopicolinate lies in its capacity to undergo

palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and

carbon-nitrogen bonds. The bromine atom serves as a versatile handle for these

transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds
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The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the

formation of biaryl structures. Methyl 5-amino-4-bromopicolinate is an excellent substrate for

this reaction, coupling with a wide range of aryl and heteroaryl boronic acids or their esters.

Reactants Reaction Conditions

Product

Methyl 5-amino-4-bromopicolinate

5-Aryl-5-aminopicolinate Derivative

Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water)
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Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on well-established methods for the Suzuki-Miyaura

coupling of bromo-pyridines.[1]

Materials and Reagents:

Methyl 5-amino-4-bromopicolinate

Arylboronic acid or ester

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

Base (e.g., K₂CO₃, Cs₂CO₃)

Solvent (e.g., 1,4-dioxane, toluene, DMF)

Water (degassed)

Inert gas (Argon or Nitrogen)
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Procedure:

To a Schlenk flask, add Methyl 5-amino-4-bromopicolinate (1.0 eq), the arylboronic acid

(1.2 eq), and the base (2.0 eq).

Evacuate and backfill the flask with an inert gas (repeat three times).

Add the palladium catalyst (2-5 mol%) under a positive pressure of inert gas.

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

Heat the reaction mixture to 80-100 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with an organic solvent

(e.g., ethyl acetate).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds,

enabling the synthesis of arylamines.[2][3] Methyl 5-amino-4-bromopicolinate can be

coupled with a variety of primary and secondary amines to generate more complex substituted

aminopyridines.
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Reactants Reaction Conditions

Product

Methyl 5-amino-4-bromopicolinate

N-Substituted-5-aminopicolinate Derivative

Primary/Secondary Amine Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene)

Click to download full resolution via product page

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of

related bromo-pyridines.[4]

Materials and Reagents:

Methyl 5-amino-4-bromopicolinate

Primary or secondary amine

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

Phosphine ligand (e.g., Xantphos, BINAP)

Base (e.g., NaOtBu, Cs₂CO₃)

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Inert gas (Argon or Nitrogen)

Procedure:

In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine

ligand, and the base to a dry Schlenk tube.
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Add Methyl 5-amino-4-bromopicolinate (1.0 eq) and the amine (1.2 eq).

Add the anhydrous, degassed solvent.

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and

filter through a pad of celite.

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography.

Application in the Synthesis of Bioactive Molecules:
Kinase Inhibitors
Substituted picolinates are recognized as privileged scaffolds in medicinal chemistry, frequently

appearing in the structure of potent and selective kinase inhibitors. These enzymes play a

crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases,

including cancer. The derivatives of Methyl 5-amino-4-bromopicolinate are valuable

intermediates in the synthesis of such inhibitors.

For example, related aminopyridine scaffolds are key components of inhibitors targeting

kinases such as ALK, c-Kit, and PDGFR.[5] The ability to introduce diverse aryl and amino

substituents through the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the fine-

tuning of inhibitor potency and selectivity.

Safety and Handling
Methyl 5-amino-4-bromopicolinate should be handled with appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a

well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS)

provided by the supplier.
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Conclusion
Methyl 5-amino-4-bromopicolinate is a highly versatile and synthetically valuable

intermediate. Its trifunctional nature allows for a wide range of chemical transformations,

making it a powerful tool for the construction of complex molecular architectures. The detailed

protocols provided herein for its synthesis and key applications in palladium-catalyzed cross-

coupling reactions offer a practical guide for researchers in the fields of organic synthesis,

medicinal chemistry, and drug discovery. The continued exploration of the reactivity of this and

related building blocks will undoubtedly lead to the development of novel and potent

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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